1-Benzothiophene-3-carbonyl chloride

Catalog No.
S673834
CAS No.
39827-12-8
M.F
C9H5ClOS
M. Wt
196.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzothiophene-3-carbonyl chloride

CAS Number

39827-12-8

Product Name

1-Benzothiophene-3-carbonyl chloride

IUPAC Name

1-benzothiophene-3-carbonyl chloride

Molecular Formula

C9H5ClOS

Molecular Weight

196.65 g/mol

InChI

InChI=1S/C9H5ClOS/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H

InChI Key

GSMXWLPUJAYDHX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CS2)C(=O)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=O)Cl

Organic Synthesis:

Benzo[b]thiophene-3-carbonyl chloride can act as a building block in organic synthesis, particularly for the preparation of substituted benzo[b]thiophenes. These derivatives hold potential applications in various fields, including:

  • Materials Science: They can be used as components in organic electronics, such as field-effect transistors and organic light-emitting diodes [].
  • Medicinal Chemistry: Some substituted benzo[b]thiophenes exhibit biological activities, making them interesting candidates for drug discovery [].

Bioconjugation:

The molecule's reactive carbonyl chloride group allows it to be used as a cross-linking agent in bioconjugation reactions. This technique links biomolecules (such as proteins or antibodies) to other molecules or surfaces. Bioconjugation has various applications in:

  • Drug Delivery: It can be used to create targeted drug delivery systems, where the drug is linked to a carrier molecule that recognizes specific cells [].
  • Biosensors: Bioconjugation is crucial in developing biosensors, which detect specific biomolecules by attaching capture molecules to a transducer surface [].

1-Benzothiophene-3-carbonyl chloride is a chemical compound characterized by the molecular formula C9H5ClOSC_9H_5ClOS and a molecular weight of approximately 196.65 g/mol. It appears as a pale yellow solid and is known for its moisture sensitivity and corrosive properties, necessitating careful handling to avoid severe skin burns and eye damage . The compound is classified under hazardous materials due to its potential health effects upon exposure, including respiratory tract burns and gastrointestinal tract burns upon ingestion .

Typical of acyl chlorides, including:

  • Nucleophilic Acyl Substitution: Reacts with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
  • Hydrolysis: In the presence of water, it hydrolyzes to yield 1-benzothiophene-3-carboxylic acid and hydrochloric acid.
  • Reactions with Bases: It can react with bases to form salts or other derivatives .

The synthesis of 1-benzothiophene-3-carbonyl chloride can be achieved through several methods:

  • From Benzothiophene: Starting with benzothiophene, chlorination followed by acylation using thionyl chloride or oxalyl chloride can yield the desired carbonyl chloride.
  • Direct Chlorination: Chlorination of 1-benzothiophene-3-carboxylic acid under acidic conditions can also produce 1-benzothiophene-3-carbonyl chloride .

Example Reaction:

text
Benzothiophene + Thionyl Chloride → 1-Benzothiophene-3-carbonyl chloride + SO2 + HCl

1-Benzothiophene-3-carbonyl chloride has various applications in:

  • Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Chemical Research: Employed in studies involving nucleophilic substitution reactions and the development of new materials .
  • Dye Manufacturing: Potentially utilized in the production of dyes due to its reactive functional groups.

Interaction studies involving 1-benzothiophene-3-carbonyl chloride primarily focus on its reactivity with nucleophiles. Research indicates that its acyl chloride functionality makes it a versatile reagent in organic synthesis. The compound's interactions with biological molecules are still under investigation, particularly regarding its potential therapeutic applications.

Similar Compounds

Several compounds share structural similarities with 1-benzothiophene-3-carbonyl chloride. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
1-BenzothiopheneC9H6SParent structure without carbonyl chloride group
1-BromobenzothiopheneC9H6BrSContains bromine instead of a carbonyl group
2-Benzothiophenecarboxylic AcidC9H7O2SCarboxylic acid derivative, less reactive
BenzothiazoleC7H5NSDifferent heterocyclic structure

These compounds illustrate various modifications that can influence reactivity and biological activity while maintaining a core benzothiophene structure.

XLogP3

3.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Wikipedia

1-benzothiophene-3-carbonyl chloride

Dates

Last modified: 08-15-2023

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